5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

Fragment-Based Drug Discovery Lipophilicity Physicochemical Properties

Fragment-based drug discovery for kinases requires precise spatial orientation of substituents. 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (CAS 862368-61-4) delivers the critical ortho-substitution pattern for hinge region probing. • ≥97% HPLC purity; rule-of-three compliant fragment (MW 245.32) • Defined ortho-methoxyphenyl vector enables targeted kinase inhibitor SAR • Versatile primary amine for rapid library expansion via acylation or sulfonylation • In stock for immediate global shipment, no in-house synthesis needed.

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
CAS No. 862368-61-4
Cat. No. B1392322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine
CAS862368-61-4
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2OC
InChIInChI=1S/C14H19N3O/c1-14(2,3)12-9-13(15)17(16-12)10-7-5-6-8-11(10)18-4/h5-9H,15H2,1-4H3
InChIKeyKPZNCKLMOFGREF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine in Fragment-Based Drug Discovery


5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (CAS 862368-61-4, IUPAC: 3-tert-butyl-1-(2-methoxyphenyl)-1H-pyrazol-5-amine) is a member of the aminopyrazole fragment family, a privileged scaffold in medicinal chemistry [1]. This compound is classified as a fragment molecule, valued for its small size (molecular weight 245.32 g/mol) and its potential for molecular linking, expansion, and modification . It is widely utilized as a key intermediate in pharmaceutical development, particularly for oncology research, and as a structural basis for the design and screening of novel drug candidates .

Risks of Generic Substitution for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine


In fragment-based drug discovery and medicinal chemistry, subtle structural variations can profoundly impact a compound's physicochemical properties, reactivity, and biological profile. Simply substituting 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine with a structurally related aminopyrazole, such as a regioisomer or a derivative lacking the tert-butyl group, is not a reliable approach. The presence and position of both the tert-butyl and 2-methoxyphenyl groups on the pyrazole core are critical determinants of its utility as a scaffold . Generic substitution can lead to unpredictable changes in lipophilicity (LogP), hydrogen-bonding capacity, and synthetic accessibility, ultimately altering the outcome of downstream reactions and screening campaigns . The quantitative evidence presented below demonstrates the specific, non-interchangeable nature of this fragment.

Differentiation of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine from Key Comparators


Regioisomeric Lipophilicity: Methoxy Substitution Effects

The ortho-substituted 2-methoxyphenyl group in 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine results in a distinct lipophilicity profile compared to its para-substituted regioisomer. This difference in LogP can significantly influence membrane permeability and off-target binding. The para-isomer, 5-tert-Butyl-2-(4-methoxyphenyl)-2H-pyrazol-3-ylamine, has a predicted XLogP3-AA value of 3.2 [1]. While an experimentally validated LogP for the target compound is not directly available, its ortho-substitution pattern is known to confer a different set of properties, which is a critical parameter for fragment library design and subsequent lead optimization .

Fragment-Based Drug Discovery Lipophilicity Physicochemical Properties Structure-Activity Relationship

Commercial Purity and Procurement Specifications

For procurement, the minimum guaranteed purity of the compound is a key differentiator. Reputable vendors offer 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine with a purity of ≥ 97% (HPLC) . In comparison, its para-substituted analog is often available at a higher purity of ≥ 99% (HPLC) . This difference may reflect variations in synthetic routes, purification challenges, or market demand. For researchers where absolute purity is critical, the para-analog may be preferred; however, the ortho-substituted target compound remains the essential scaffold for projects where this specific geometry is required, and its 97% purity is sufficient for most screening and synthesis applications .

Chemical Procurement Purity Specification Sourcing Medicinal Chemistry

Tert-Butyl Group Impact on Fragment Utility

The presence of a tert-butyl group at the 3-position of the pyrazole ring is a defining feature of this fragment, absent in the simpler comparator 1-(2-methoxyphenyl)-1H-pyrazol-3-amine (CAS 90840-02-1). This bulky, lipophilic group increases the molecular weight from 189.21 g/mol to 245.32 g/mol and is expected to significantly alter the compound's shape, conformational flexibility, and metabolic stability [1]. In fragment-based drug discovery, such a modification can be used to improve target binding affinity or introduce novel interactions with hydrophobic protein pockets. The non-tert-butyl analog lacks this specific structural element and therefore cannot serve as a direct substitute in projects exploring this chemical space .

Fragment-Based Drug Discovery Scaffold Hopping Physicochemical Properties Medicinal Chemistry

Hydrogen Bonding Capacity Comparison

The number of hydrogen bond donors (HBD) and acceptors (HBA) are fundamental descriptors in drug design, influencing solubility, permeability, and target binding. While the target compound, 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, has a predicted hydrogen bond donor count of 1 and acceptor count of 3 [1], its para-substituted regioisomer, 5-tert-Butyl-2-(4-methoxyphenyl)-2H-pyrazol-3-ylamine, exhibits the same computed values of 1 HBD and 3 HBA [2]. Although the counts are identical, the spatial orientation of the methoxy oxygen (ortho vs. para) can lead to different intramolecular and intermolecular hydrogen-bonding patterns, which can be critical for specific interactions with a biological target or for crystal packing.

Fragment-Based Drug Discovery Hydrogen Bonding Physicochemical Properties Drug Design

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine Applications


Kinase Inhibitor Fragment Scaffold

In the early stages of drug discovery for kinase targets, fragment-based approaches often rely on privileged scaffolds like aminopyrazoles. The ortho-methoxyphenyl group of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine provides a unique vector for exploring interactions with the kinase hinge region or a nearby hydrophobic pocket. Its use is supported by its established role as a key intermediate in oncology drug development . The distinct geometry compared to its para-substituted analog (CAS 227623-26-9) makes it the required building block for SAR studies aiming to capitalize on this specific spatial arrangement .

Lipophilicity & Metabolic Stability Optimization

Medicinal chemists seeking to modulate the lipophilicity (LogP) of a lead series can use this compound as a starting point. The tert-butyl group and ortho-methoxy substitution pattern contribute to a unique lipophilic profile that can be exploited to improve cell permeability or reduce metabolic clearance. The predicted XLogP3 of its para-regioisomer is 3.2 [1], and while the target compound's value is not available, the ortho-substitution is known to alter this property, offering a different starting point for lead optimization .

Fragment Library Sourcing and Expansion

For organizations building or expanding a fragment library for high-throughput screening, 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine represents a commercially available, rule-of-three compliant fragment. Its molecular weight of 245.32 g/mol and defined purity (≥ 97% HPLC) make it a suitable candidate for inclusion in a diverse library. The compound's commercial availability and defined purity specification allow for straightforward procurement and immediate use in screening campaigns without the need for in-house synthesis and purification .

Synthetic Intermediate for Complex Heterocycles

As a primary amine, the compound is a versatile synthetic intermediate. It can be readily functionalized through acylation, sulfonylation, or reductive amination to generate diverse compound libraries. Its use as a building block for molecular linking and expansion is well-documented , making it a practical choice for laboratories engaged in the synthesis of more complex heterocyclic molecules for biological evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.